molecular formula C9H20N2 B1274666 (1-Propylpiperidin-4-yl)methanamine CAS No. 392691-05-3

(1-Propylpiperidin-4-yl)methanamine

Cat. No. B1274666
M. Wt: 156.27 g/mol
InChI Key: QSUUJNCKEJEANG-UHFFFAOYSA-N
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Description

The compound (1-Propylpiperidin-4-yl)methanamine is a chemical structure that can be considered as a derivative of piperidine with a propyl group and a methanamine moiety attached to the nitrogen atom of the piperidine ring. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into various derivatives of methanamine compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of methanamine derivatives is a topic of interest in several of the provided papers. For instance, paper discusses the synthesis of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives designed as biased agonists of serotonin 5-HT1A receptors. The synthesis involved signal transduction assays and led to the identification of aryloxyethyl derivatives with high receptor affinity. Similarly, paper describes the synthesis of a tetrahydro-4 H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold using a [1,3]-dipolar cycloaddition reaction, which resulted in two diastereoisomers. Paper details the synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives through refluxing benzotriazole with various substituted aldehydes. Paper reports the synthesis of a complex methanamine derivative through a 1,3-dipolar cycloaddition reaction.

Molecular Structure Analysis

The molecular structure of methanamine derivatives is characterized using various spectroscopic techniques. For example, paper and paper both describe the characterization of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and its analog using FT-IR, DSC, 13C/1H-NMR, and mass spectrometry. These techniques provide detailed information about the molecular structure and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving methanamine derivatives are diverse and can lead to various biological activities. Paper shows that the synthesized derivatives can preferentially stimulate ERK1/2 phosphorylation, indicating a specific biochemical interaction. Paper explores the mixed serotonergic and dopaminergic activity of arylpiperazines derivatives, which could have implications for antipsychotic and anxiolytic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives are crucial for their potential therapeutic applications. Paper highlights the favorable drug-like properties of the synthesized compounds, including high solubility, metabolic stability, and good penetration across biological membranes. The antimicrobial evaluation in paper suggests that these compounds can exhibit variable degrees of antibacterial and antifungal activities, which is an important aspect of their chemical properties.

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Piperidine derivatives, such as “(1-Propylpiperidin-4-yl)methanamine”, are utilized in various therapeutic applications .
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular therapeutic application and would typically involve in vitro and in vivo testing .
    • Results or Outcomes : Piperidine derivatives have shown potential in treating various conditions such as cancer, viral infections, malaria, hypertension, and more .
  • Scientific Field: Malaria Research

    • Application : Certain 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria .
    • Methods of Application : The compounds were evaluated for antiplasmodial activity against cultured chloroquine-sensitive and resistant strains of P. falciparum .
    • Results or Outcomes : Some compounds showed high activity and selectivity for the parasite, suggesting potential as antimalarial leads .

Safety And Hazards

The safety information for “(1-Propylpiperidin-4-yl)methanamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(1-propylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-5-11-6-3-9(8-10)4-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUUJNCKEJEANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390376
Record name 1-(1-Propylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Propylpiperidin-4-yl)methanamine

CAS RN

392691-05-3
Record name 1-(1-Propylpiperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-propylpiperidin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-propylpiperidine-4-carboxamide (1.2 g, 7.06 mmol) in 50 mL THF was treated in one portion with LAH (0.98 g, 14.2 mmol). The mixture was heated at reflux for 2 hours. On cooling the excess LAH was decomposed by the stepwise addition of H2O, 1N NaOH, H2O and Na2SO4 (v/v/v/w-1;1;3;12.5 based on 1 gram of LAH). After stirring for 10 min the solids were filtered and washed with EtOAc. The solvent was removed (rotovap) to give 0.9 g of title compound as a yellow oil.
Quantity
1.2 g
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reactant
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50 mL
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0.98 g
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1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Vettorazzi, E Angelina, S Lima, T Gonec… - European journal of …, 2017 - Elsevier
Sphingosine kinase 1 (SphK1), the enzyme that produces the bioactive sphingolipid metabolite, sphingosine-1-phosphate, is a promising new molecular target for therapeutic …
Number of citations: 28 www.sciencedirect.com
M Antonijevic, D Charou, I Ramos, M Valcarcel… - European Journal of …, 2023 - Elsevier
Numerous studies have been published about the implication of the neurotrophin brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the pathogenesis of several …
Number of citations: 2 www.sciencedirect.com

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